N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}benzamide
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Overview
Description
N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the benzamide group through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and high-throughput screening are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Compounds with similar core structures but different functional groups.
Benzamides: Compounds with the benzamide moiety but different substituents on the benzodiazole ring.
Uniqueness
N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE stands out due to its unique combination of the benzodiazole and benzamide structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25N3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide |
InChI |
InChI=1S/C21H25N3O/c1-16(2)15-24-19-12-7-6-11-18(19)23-20(24)13-8-14-22-21(25)17-9-4-3-5-10-17/h3-7,9-12,16H,8,13-15H2,1-2H3,(H,22,25) |
InChI Key |
BMTJXYLFEKSBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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